(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C19H17N3O2S2 . It is used in various applications, which are detailed in the sections below .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
The molecular structure of this compound involves a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains an ethoxy group and an ethyl group attached to the benzo[d]thiazole core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, structure, and chemical names . More specific properties such as melting point and NMR data are not available in the sources.Scientific Research Applications
Chemosensors for Cyanide Anions
Compounds similar to (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide have been investigated for their potential as chemosensors. For instance, coumarin benzothiazole derivatives have been synthesized and studied for their properties in recognizing cyanide anions. These compounds, including variations like N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, show potential in cyanide detection through color changes and fluorescence quenching, observable by the naked eye (Wang et al., 2015).
Anticancer Activity
Certain Co(II) complexes of benzothiazole derivatives, including those similar to the compound , have been synthesized and evaluated for their anticancer properties. These complexes have shown promise in in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Antibacterial and Antimicrobial Activities
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. This includes compounds like N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, which have shown significant cytotoxicity against various cancer cell lines and inhibitory effects on the growth of bacteria and fungi (Nam et al., 2010).
Fluorescence Properties
Another area of application involves the synthesis of novel compounds with fluorescence properties. For example, novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have been developed and assessed for their antibacterial activity, showing promise especially against specific bacterial strains (Palkar et al., 2017).
Synthesis of Novel Compounds
The versatility of benzothiazole derivatives extends to the synthesis of various novel compounds. For instance, a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides have been synthesized, indicating the broad applicability of benzothiazole derivatives in creating new chemical entities (Saeed & Rafique, 2013).
Future Directions
properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-3-22-16-13(24-4-2)9-7-11-15(16)26-19(22)21-17(23)18-20-12-8-5-6-10-14(12)25-18/h5-11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIPICRUSPRYJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.